3-Bromo-5-chloro-4-methylbenzonitrile
Overview
Description
3-Bromo-5-chloro-4-methylbenzonitrile is a chemical compound that belongs to the chemical class of benzene and its derivatives. It has a CAS Number of 939990-02-0 and a molecular weight of 230.49 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C8H5BrClN . The InChI code for this compound is 1S/C8H5BrClN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 230.49 . The compound should be stored at +4°C .Scientific Research Applications
Microwave-Induced Nucleophilic [18F]Fluorination
The application of microwave-induced nucleophilic [18F]fluorination on aromatic rings, including derivatives of 3-Bromo-5-chloro-4-methylbenzonitrile, demonstrates a method for radiolabeling compounds for use in positron emission tomography (PET). The study by Guo et al. (2008) focused on the reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution, achieving labeling yields of 13% for bromo- and 9% for chloro-precursors in DMSO in under 3 minutes. This technique provides a rapid and efficient method for synthesizing PET tracers, highlighting the potential of this compound in medical imaging research (Guo et al., 2008).
Spectroscopic Investigations
The experimental and theoretical spectroscopic investigations by Shajikumar and R. Raman (2018) on 4-Bromo-3-methylbenzonitrile, a close relative of this compound, provide insights into the electronic structure and vibrational properties of these compounds. By employing Density Functional Theory (DFT), they analyzed the molecular geometry, vibrational frequencies, and thermodynamic properties, contributing to a deeper understanding of the chemical and physical characteristics of halogenated benzonitriles. Such studies are crucial for designing materials with specific properties for various scientific applications (Shajikumar & R. Raman, 2018).
Photochemical Studies
Research by Bonnichon et al. (1999) into the photochemistry of substituted 4-halogenophenols, including 5-chloro-2-hydroxybenzonitrile, sheds light on the behavior of these compounds under light exposure. They identified transient species and photoproducts, which contributes to our understanding of the environmental fate and transformation of halogenated benzonitriles. This knowledge is essential for assessing the environmental impact of these compounds and for developing new materials with desired photochemical properties (Bonnichon et al., 1999).
Crystallographic Analysis
The coordinated compliance of chloro-methyl and bromo-methyl exchange rule in dihydrofuran carbonitrile derivatives, as analyzed by Swamy et al. (2020), includes compounds similar to this compound. Their work, which utilized X-ray crystallography, reveals structural insights that are vital for understanding the molecular interactions and stability of halogenated carbonitriles. This knowledge aids in the design and synthesis of novel compounds for pharmaceuticals and materials science (Swamy et al., 2020).
Safety and Hazards
The safety information for 3-Bromo-5-chloro-4-methylbenzonitrile includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . Please refer to the MSDS for more detailed safety information .
Properties
IUPAC Name |
3-bromo-5-chloro-4-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTUSNKXRILGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288623 | |
Record name | 3-Bromo-5-chloro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939990-02-0 | |
Record name | 3-Bromo-5-chloro-4-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939990-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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